

An In-depth Technical Guide to 6-Bromo-2hydrazino-1,3-benzothiazole

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Compound of Interest

Compound Name:

6-Bromo-2-hydrazino-1,3benzothiazole

Cat. No.:

B1332802

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This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of the heterocyclic compound **6-Bromo-2-hydrazino-1,3-benzothiazole**. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of benzothiazole derivatives. This document summarizes key quantitative data, details experimental protocols for its synthesis and biological evaluation, and visualizes relevant chemical and biological processes.

Chemical and Physical Properties

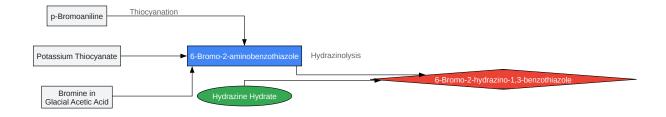
6-Bromo-2-hydrazino-1,3-benzothiazole is a substituted benzothiazole derivative with a molecular formula of C₇H₆BrN₃S.[1] Its chemical structure is characterized by a bromine atom at the 6-position and a hydrazino group at the 2-position of the benzothiazole core. This unique substitution pattern is believed to be a key contributor to its diverse biological activities.[2]



Property	Value	Reference
CAS Number	37390-63-9	[1]
Molecular Weight	244.11 g/mol	[1]
Molecular Formula	C7H6BrN3S	[1]
IUPAC Name	(6-bromo-1,3-benzothiazol-2- yl)hydrazine	[1]
XLogP3	2.6	[1]

Synthesis

The most common synthetic route to **6-Bromo-2-hydrazino-1,3-benzothiazole** involves the reaction of a precursor, 6-bromo-2-aminobenzothiazole, with hydrazine hydrate.



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General synthesis workflow for **6-Bromo-2-hydrazino-1,3-benzothiazole**.

Biological Activities

6-Bromo-2-hydrazino-1,3-benzothiazole has demonstrated a range of biological activities, including antimicrobial and anticancer properties.[2]

Antimicrobial Activity



The compound has been evaluated for its in vitro activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values have been reported for Staphylococcus aureus and Escherichia coli.[2]

Bacterial Strain	MIC (µg/mL)	Standard Antibiotic	MIC (μg/mL)	Reference
Staphylococcus aureus	32	Methicillin	16	[2]
Escherichia coli	64	Ampicillin	32	[2]

Anticancer Activity

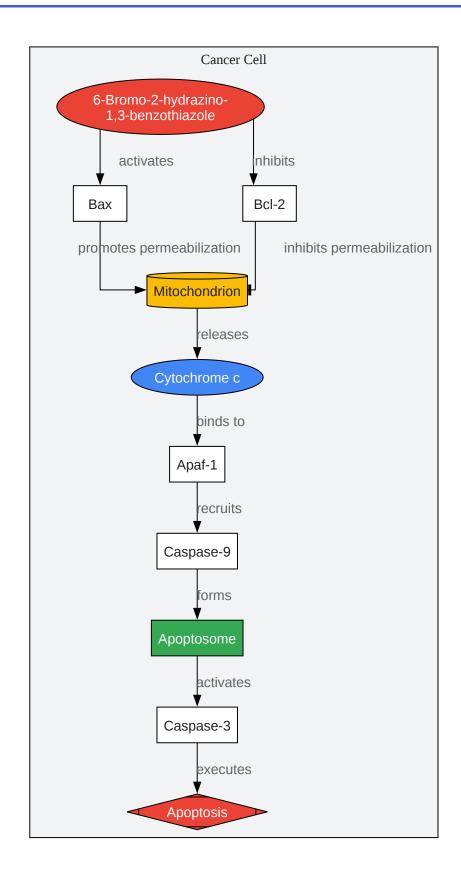
In vitro studies have shown that **6-Bromo-2-hydrazino-1,3-benzothiazole** exhibits cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines, suggesting its potential as an anticancer agent.[2] The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.[2]

Cell Line	IC ₅₀ (μM)	Reference
MCF-7 (Human Breast Cancer)	Not specified	[2]
A549 (Human Lung Cancer)	Not specified	[2]

Proposed Mechanism of Action: Induction of Apoptosis

While the precise signaling pathway for **6-Bromo-2-hydrazino-1,3-benzothiazole** has not been definitively elucidated, the induction of apoptosis is a commonly reported mechanism for structurally related benzothiazole derivatives. A proposed pathway involves the activation of the intrinsic apoptotic cascade.





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Proposed intrinsic apoptosis pathway induced by **6-Bromo-2-hydrazino-1,3-benzothiazole**.



Experimental Protocols Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole

This protocol is adapted from the general synthesis of 2-hydrazino-benzothiazole derivatives. [3]

- Synthesis of 6-Bromo-2-aminobenzothiazole:
 - To a stirred solution of 4-bromoaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (100 mL), add bromine (0.1 mol) in glacial acetic acid (20 mL) dropwise at a temperature below 10°C.
 - Continue stirring for 2 hours at 10°C and then for 10 hours at room temperature.
 - Pour the reaction mixture into crushed ice.
 - Filter the resulting solid, wash with water, and recrystallize from ethanol to yield 6-bromo-2-aminobenzothiazole.
- Synthesis of 6-Bromo-2-hydrazino-1,3-benzothiazole:
 - A mixture of 6-bromo-2-aminobenzothiazole (0.05 mol) and hydrazine hydrate (80%, 20 mL) in ethylene glycol (50 mL) is refluxed for 8 hours.
 - After cooling, the reaction mixture is poured into cold water.
 - The precipitated solid is filtered, washed with water, and recrystallized from ethanol to obtain 6-Bromo-2-hydrazino-1,3-benzothiazole.

In Vitro Anticancer Activity (MTT Assay)

The following is a general protocol for determining the cytotoxic activity of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding:
 - Seed cancer cells (e.g., MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 μL of appropriate culture medium.



- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment:
 - Prepare a stock solution of 6-Bromo-2-hydrazino-1,3-benzothiazole in a suitable solvent (e.g., DMSO).
 - Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
 - Replace the medium in the wells with 100 μL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent) and a positive control (a known anticancer drug).
 - Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
- MTT Addition and Incubation:
 - After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate the plate for another 4 hours at 37°C.
- Formazan Solubilization and Absorbance Measurement:
 - Carefully remove the medium from each well.
 - \circ Add 150 μ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
 - Shake the plate for 15 minutes to ensure complete dissolution.
 - Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration compared to the vehicle control.



 Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

The following is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

- Preparation of Bacterial Inoculum:
 - From a fresh culture of the test bacteria (e.g., S. aureus or E. coli) on an agar plate,
 prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5
 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
 - Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵
 CFU/mL in the test wells.
- · Preparation of Compound Dilutions:
 - Prepare a stock solution of 6-Bromo-2-hydrazino-1,3-benzothiazole in a suitable solvent.
 - In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.
- Inoculation and Incubation:
 - Add the standardized bacterial inoculum to each well of the microtiter plate.
 - Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - After incubation, visually inspect the wells for bacterial growth (turbidity).



• The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

6-Bromo-2-hydrazino-1,3-benzothiazole is a promising heterocyclic compound with demonstrated in vitro antimicrobial and anticancer activities. Its straightforward synthesis and interesting biological profile make it a valuable scaffold for further investigation and development in medicinal chemistry. Future research should focus on elucidating its precise mechanisms of action, exploring its in vivo efficacy and safety profile, and synthesizing and evaluating derivatives to optimize its therapeutic potential.

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